1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound known for its diverse applications in scientific research and industry. This molecule combines elements such as piperazine, thiadiazole, and benzoyl groups, contributing to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine often involves multiple steps starting from readily available starting materials. The process generally involves:
Preparation of the 1,2,5-thiadiazole core, typically through cyclization reactions.
Coupling of the thiadiazole with a piperazine moiety.
Incorporation of the 4-(Propan-2-yloxy)benzoyl group through acylation reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Typical methods include:
Continuous flow reactors to control reaction parameters precisely.
Use of automated synthesizers to streamline the multi-step synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: : Often transforming thiadiazole moieties.
Reduction: : Affecting the benzoyl group under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitutions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The products of these reactions depend on the specific reagents and conditions but can include altered aromatic compounds, functionalized piperazines, and modified thiadiazoles.
Scientific Research Applications
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe to study biological pathways involving piperazine and thiadiazole groups.
Medicine: : Potential therapeutic applications due to its structural components.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interactions with molecular targets. The thiadiazole moiety often interacts with enzymes, while the piperazine group may bind to receptors or other protein structures. This dual interaction pathway can modulate biological activities and chemical reactions.
Comparison with Similar Compounds
Compared to similar compounds:
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine: stands out due to its unique combination of functional groups.
Similar Compounds
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,4-thiadiazol-3-yl)piperazine: Similar but with a different thiadiazole isomer.
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-oxadiazol-3-yl)piperazine: Contains an oxadiazole instead of a thiadiazole.
And there you have it—this compound in all its chemically fascinating glory. Anything you’d like to explore in more detail?
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDGKZKQBMWSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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